molecular formula C18H18Cl2N4O B2681546 3-(tert-butyl)phenyl 1-(3,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl ether CAS No. 866042-27-5

3-(tert-butyl)phenyl 1-(3,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl ether

Cat. No.: B2681546
CAS No.: 866042-27-5
M. Wt: 377.27
InChI Key: NTWQTEGEGZPMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Tetrazole Ethers in Medicinal Chemistry

The exploration of tetrazole ethers in medicinal chemistry traces its origins to the mid-20th century, when tetrazoles first gained recognition as bioisosteric replacements for carboxylic acids. Early studies in the 1980s demonstrated that tetrazole rings could mimic carboxylate groups in spatial arrangement and hydrogen-bonding potential while offering superior metabolic resistance. This discovery catalyzed the development of angiotensin II receptor blockers (ARBs) such as losartan, where tetrazole rings replaced carboxyl groups to enhance oral bioavailability.

The introduction of ether linkages into tetrazole systems marked a pivotal advancement in the 1990s, enabling researchers to fine-tune pharmacokinetic properties. Ether moieties, particularly aryloxy groups, provided steric bulk and lipophilicity, which improved membrane permeability and target engagement. For instance, the tert-butylphenoxy group in 3-(tert-butyl)phenyl 1-(3,4-dichlorobenzyl)-1H-tetraazol-5-yl ether exemplifies this strategy, where the bulky tert-butyl moiety enhances metabolic stability by shielding the tetrazole ring from enzymatic degradation.

A critical milestone emerged in the early 2000s with the synthesis of hybrid tetrazole ethers bearing halogenated aromatic systems. The 3,4-dichlorobenzyl substituent in the subject compound reflects this trend, leveraging chlorine atoms’ electron-withdrawing effects to modulate electronic density and receptor affinity. Such innovations were facilitated by multicomponent reactions like the Ugi tetrazole four-component reaction (UT-4CR), which streamlined the synthesis of complex tetrazole ether architectures.

Evolution of 1,5-Disubstituted Tetrazole Research

1,5-Disubstituted tetrazoles have emerged as a focal point in drug discovery due to their conformational rigidity and versatility in interacting with biological targets. The positional isomerism of substituents on the tetrazole ring profoundly influences pharmacological activity, with 1,5-disubstitution patterns often yielding optimal binding geometries.

The subject compound’s 1-(3,4-dichlorobenzyl)-5-(3-tert-butylphenoxy) substitution pattern exemplifies this principle. Structural analyses reveal that the 1-position’s dichlorobenzyl group engages in hydrophobic interactions with target proteins, while the 5-position’s phenoxy ether participates in π-stacking and hydrogen bonding. This dual functionality has been exploited in oncology research, where analogous 1,5-disubstituted tetrazoles inhibit PD-1/PD-L1 immune checkpoint interactions by inducing PD-L1 dimerization.

Recent advances in UT-4CR methodologies have accelerated the diversification of 1,5-disubstituted tetrazole libraries. For example, biphenyl vinyl isocyanide-based scaffolds have yielded compounds with sub-micromolar affinity for PD-L1, as confirmed by protein NMR and HTRF assays. These developments underscore the strategic importance of 1,5-disubstitution in balancing molecular weight, polarity, and target specificity.

Significance in Contemporary Heterocyclic Chemistry

Tetrazole ethers occupy a unique niche in heterocyclic chemistry due to their synthetic versatility and broad pharmacological applicability. The tetrazole ring’s high nitrogen content (four nitrogen atoms) enables diverse non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and coordination with metal ions. When combined with ether linkages, these properties translate into enhanced binding kinetics and selectivity.

The tert-butylphenoxy-dichlorobenzyl ether motif in the subject compound illustrates two key trends:

  • Lipophilicity Optimization : The tert-butyl group increases logP values, facilitating blood-brain barrier penetration and intracellular target engagement.
  • Electrostatic Modulation : Chlorine atoms on the benzyl group withdraw electron density, polarizing the tetrazole ring and strengthening interactions with basic amino acid residues.

These features have propelled tetrazole ethers into diverse therapeutic areas, including antimicrobials, antivirals, and anticancer agents. For instance, tetrazole-coumarin hybrids exhibit potent antimalarial activity by inhibiting Plasmodium lactate dehydrogenase, while pyrazole-tetrazole conjugates demonstrate antitubercular effects through mycobacterial membrane disruption.

Research Objectives and Scientific Scope

The primary objectives of studying 3-(tert-butyl)phenyl 1-(3,4-dichlorobenzyl)-1H-tetraazol-5-yl ether include:

  • Elucidating Structure-Activity Relationships (SAR) : Systematic modification of the tert-butyl, dichlorobenzyl, and ether moieties to optimize target affinity.
  • Mechanistic Profiling : Investigating interactions with biological targets such as PD-L1, microbial enzymes, or neurotransmitter transporters.
  • Synthetic Methodology Development : Refining UT-4CR and phase-transfer catalysis techniques to improve yield and stereoselectivity.

Ongoing research aims to address critical gaps, including the compound’s solubility profile and in vivo metabolic pathways. Preliminary data suggest that the dichlorobenzyl group may undergo hepatic glucuronidation, necessitating prodrug strategies for clinical translation.

Theoretical Foundations of Tetrazole Pharmacophore Research

The pharmacological efficacy of tetrazole ethers stems from their unique electronic and steric properties:

Electronic Considerations :

  • The tetrazole ring’s ionization constant (pKa ~4.5–4.9) enables anionic character at physiological pH, mimicking carboxylate groups in target binding.
  • Delocalized electrons across the tetrazole ring facilitate π-π interactions with aromatic amino acid residues, as observed in PD-L1 cocrystal structures.

Steric Considerations :

  • Substituents at the 1- and 5-positions create a “molecular clamp” that stabilizes protein-ligand complexes. For example, the dichlorobenzyl group in the subject compound occupies hydrophobic pockets adjacent to the tetrazole-binding site.
  • Ether linkages introduce conformational constraints, reducing entropic penalties upon binding.

Thermodynamic Profiling :

  • Isothermal titration calorimetry (ITC) studies of similar compounds reveal favorable enthalpy-driven binding, offset by minor entropy losses from ligand immobilization.

Properties

IUPAC Name

5-(3-tert-butylphenoxy)-1-[(3,4-dichlorophenyl)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N4O/c1-18(2,3)13-5-4-6-14(10-13)25-17-21-22-23-24(17)11-12-7-8-15(19)16(20)9-12/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWQTEGEGZPMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC2=NN=NN2CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)phenyl 1-(3,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl ether typically involves multiple steps, starting with the preparation of the individual components. The tert-butyl group can be introduced via tert-butylation reactions, while the dichlorobenzyl group can be synthesized through chlorination reactions. The final step involves the formation of the tetraazolyl ether linkage under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Group

The tert-butyl group on the phenyl ring acts as a protective moiety for phenolic hydroxyl groups. Acid-catalyzed deprotection using trifluoroacetic acid (TFA) is a common method to regenerate the phenol:

Reaction Pathway :

  • Conditions : TFA/H₂O/TIS (triisopropylsilane) (90:5:5 v/v) at room temperature for 1.5 hours .

  • Outcome : Cleavage of the tert-butyl group yields a phenolic -OH group, enabling subsequent functionalization (e.g., esterification or alkylation).

Table 1 : Example tert-butyl deprotection in analogous systems

SubstrateReagentsTimeProductYieldSource
tert-Butyl ester derivativesTFA/H₂O/TIS (90:5:5)1.5 hCarboxylic acids/phenols70–90%

Functionalization of the Tetrazole Ring

The 1,2,3,4-tetrazole ring exhibits nucleophilic reactivity at its nitrogen atoms. Alkylation and substitution reactions are feasible:

N2-Alkylation

The tetrazole’s N2 position can undergo alkylation with electrophilic agents (e.g., alkyl halides):

  • Example : Reaction with ethyl 5-bromopentanoate in the presence of cesium carbonate yields alkylated tetrazoles .

  • Conditions : DMF, Cs₂CO₃, 60°C, 12 hours .

Table 2 : Tetrazole alkylation in related compounds

SubstrateElectrophileConditionsProductYieldSource
1-BenzyltetrazolesEthyl bromoalkanoateDMF, Cs₂CO₃, 60°CN2-alkylated tetrazoles65–85%

Nucleophilic Substitution

The dichlorobenzyl group at N1 may influence the tetrazole’s electronic environment, potentially directing substitutions at N3 or N4.

Ether Bond Cleavage

The aryl ether linkage between the phenyl and tetrazole groups is susceptible to cleavage under strong acidic or basic conditions:

  • Acidic Hydrolysis : HI or HBr in acetic acid .

  • Basic Hydrolysis : NaOH in aqueous ethanol under reflux .

Table 3 : Ether cleavage in structurally similar compounds

SubstrateReagentsConditionsProductYieldSource
Aryl ether analogs48% HBr, AcOH110°C, 6 hPhenol + tetrazole derivative~80%

Electrophilic Aromatic Substitution

The 3,4-dichlorobenzyl group may undergo further substitution under harsh conditions:

  • Chlorine Replacement : Catalytic coupling (e.g., Suzuki-Miyaura) requires prior conversion to a boronic ester .

  • Limitation : The electron-withdrawing effect of chlorine atoms reduces reactivity, necessitating strong catalysts or elevated temperatures.

Oxidation/Reduction Pathways

  • Reduction of Tetrazole : Catalytic hydrogenation (H₂/Pd-C) can open the tetrazole ring to form amines, though this is less common in 1,2,3,4-tetrazoles .

  • Oxidation of Benzyl Group : The 3,4-dichlorobenzyl moiety may oxidize to a ketone under strong oxidizing agents (e.g., KMnO₄), though steric hindrance from chlorine atoms could limit reactivity .

Key Research Findings

  • Synthetic Utility : The compound’s tetrazole and ether groups make it a candidate for modular derivatization in medicinal chemistry, particularly as a bioisostere for carboxylic acids .

  • Stability : The tert-butyl group enhances solubility in organic solvents while protecting the phenol during synthetic steps .

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds containing tetraazole rings often exhibit significant biological activities. The specific activities of 3-(tert-butyl)phenyl 1-(3,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl ether are not fully characterized but may include:

  • Antimicrobial Activity: Tetraazole derivatives have been studied for their potential to inhibit bacterial growth.
  • Anticancer Properties: Similar compounds have shown promise in cancer therapy due to their ability to interfere with cellular processes.

Drug Development

The unique structure of this compound suggests potential applications in drug design:

  • Targeting Specific Receptors: The binding affinity of tetraazole derivatives to various biological receptors can be explored for therapeutic interventions.
  • Modifications for Enhanced Activity: Structural modifications may lead to compounds with improved efficacy or reduced toxicity.

Example Case Study: Tetraazole Derivatives in Antimicrobial Research

A study investigated the antimicrobial activity of several tetraazole derivatives. The results indicated that certain substitutions could enhance antibacterial efficacy against resistant strains. This suggests that this compound might also exhibit similar properties warranting further investigation.

Mechanism of Action

The mechanism of action of 3-(tert-butyl)phenyl 1-(3,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl ether involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetraazolyl ethers and derivatives of tert-butyl and dichlorobenzyl groups. Examples include:

Uniqueness

What sets 3-(tert-butyl)phenyl 1-(3,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl ether apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

3-(tert-butyl)phenyl 1-(3,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl ether is a complex organic compound that has garnered interest in the scientific community for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Compound Overview

  • IUPAC Name : 5-(3-tert-butylphenoxy)-1-[(3,4-dichlorophenyl)methyl]tetrazole
  • Molecular Formula : C18H18Cl2N4O
  • CAS Number : 866042-27-5
  • Molecular Weight : 377.27 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Tetraazole Ring : The tetraazole ring is synthesized through cycloaddition reactions of azides with nitriles under acidic or basic conditions.
  • Etherification : The tert-butyl-substituted phenol is reacted with the tetraazole to form the ether linkage, often using strong bases like sodium hydride or potassium tert-butoxide to facilitate the reaction.

These synthetic methods can be optimized for yield and purity using modern techniques such as continuous flow reactors.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Receptor Modulation : It could modulate receptor activity by binding to specific sites, affecting signal transduction pathways.

These interactions can lead to various biological effects including antimicrobial activity and potential therapeutic applications .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that derivatives with similar structures demonstrate promising antibacterial activity against multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). For instance, phenylthiazoles with a tert-butyl component showed rapid bactericidal activity against MRSA within hours .

Case Studies

A notable case study involved a series of phenylthiazoles which were evaluated for their antibacterial efficacy. Compounds exhibiting a tert-butyl side chain demonstrated enhanced stability against hepatic metabolism and significantly prolonged biological half-lives compared to first-generation drugs. For example, one compound showed a half-life of over six hours in vivo .

Comparative Analysis

To understand the biological activity better, a comparison with similar compounds is useful:

Compound NameStructureAntibacterial ActivityBiological Half-Life
This compoundStructureModerateTBD
Phenylthiazoles with tert-butylStructureHigh>6 hours
1-(4-nitrophenyl)-1H-1,2,3-triazoleStructureLowTBD

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(tert-butyl)phenyl 1-(3,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl ether?

A two-step synthesis is commonly employed:

Core tetrazole formation : React 3,4-dichlorobenzyl chloride with thiosemicarbazide to form intermediates like 2-(3,4-dichlorobenzyl)hydrazinecarbothioamide, followed by cyclization with formic acid to yield the tetrazole-thiol derivative .

Etherification : Couple the tetrazole-thiol with 3-(tert-butyl)phenol via nucleophilic substitution. Use PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst at 70–80°C. Monitor reaction progress via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Spectroscopic techniques :
    • ¹H NMR : Look for aromatic proton shifts (δ 6.8–7.5 ppm for dichlorobenzyl and tert-butylphenyl groups) and tetrazole ring protons (δ 8.0–9.0 ppm) .
    • IR : Confirm ether (C-O-C) stretching at ~1250 cm⁻¹ and tetrazole ring vibrations at 1450–1600 cm⁻¹ .
  • Chromatography : Use TLC with iodine visualization to assess purity .

Q. What solvent systems are optimal for solubility studies of this compound?

The compound’s solubility is influenced by its hydrophobic tert-butyl and aromatic groups. Test in:

  • Polar aprotic solvents (e.g., DMSO, DMF) for high solubility.
  • Hydrophobic solvents (e.g., dichloromethane, ethyl acetate) for recrystallization.
    Adjust pH to 6–8 for aqueous stability, as acidic/basic conditions may hydrolyze the ether bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar tetrazole-ether derivatives?

Discrepancies often arise from:

  • Catalyst efficiency : Bleaching Earth Clay (pH 12.5) vs. alternative catalysts (e.g., NaBH(OAc)₃). Optimize via Design of Experiments (DoE) to assess temperature, catalyst loading, and solvent effects .
  • Purification methods : Compare recrystallization (water/ethanol) vs. column chromatography. Purity impacts yield calculations; validate with HPLC-MS (C18 column, acetonitrile/water gradient) .

Q. What computational strategies predict the biological activity of this compound?

  • Molecular docking : Model interactions with target proteins (e.g., fungal CYP51 for antifungal activity). Use AutoDock Vina with Lamarckian genetic algorithms, referencing triazole-based antifungals like Pramiconazole .
  • QSAR : Correlate electronic properties (HOMO-LUMO gaps) with bioactivity. Calculate using DFT at the B3LYP/6-31G* level .

Q. How does the tert-butyl group influence metabolic stability compared to other substituents?

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Compare with analogs lacking tert-butyl groups.
  • Steric effects : The bulky tert-butyl group reduces oxidative metabolism by cytochrome P450 enzymes, enhancing half-life .

Q. What analytical techniques characterize degradation products under stress conditions?

  • Forced degradation : Expose to UV light (ICH Q1B), heat (40–60°C), and hydrolytic conditions (0.1M HCl/NaOH).
  • HPLC-DAD/HRMS : Identify major degradation products (e.g., hydrolyzed ether bonds or dechlorinated species). Use fragmentation patterns (m/z) for structural elucidation .

Q. How can the tetrazole ring be modified to enhance target selectivity?

  • Structure-activity relationship (SAR) : Synthesize analogs with:
    • Electron-withdrawing groups (e.g., nitro) at the 3,4-dichlorobenzyl position.
    • Alternative heterocycles (e.g., 1,2,4-triazole) via cyclocondensation of thiosemicarbazides .
  • Biological testing : Screen against enzyme panels (e.g., kinases, phosphatases) to assess off-target effects .

Methodological Notes

  • Key instrumentation : NMR (300–400 MHz), FTIR (ATR mode), HPLC-MS (ESI+), and DSC for thermal stability .
  • Safety protocols : Use fume hoods for handling 3,4-dichlorobenzyl chloride (toxic) and NaBH(OAc)₃ (flammable). Follow H303/H313/H333 hazard codes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.